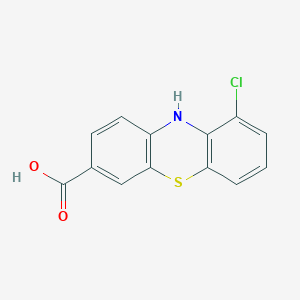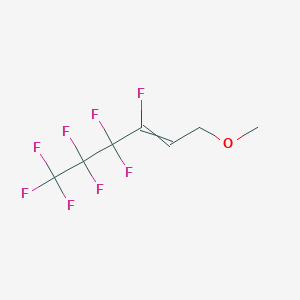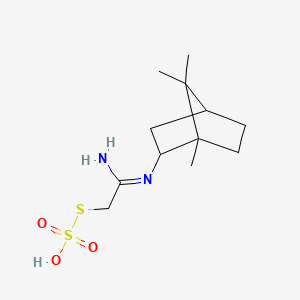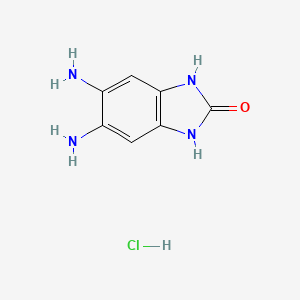![molecular formula C17H12O B14357912 1-Methylnaphtho[2,1-b][1]benzofuran CAS No. 93755-97-6](/img/structure/B14357912.png)
1-Methylnaphtho[2,1-b][1]benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylnaphtho2,1-bbenzofuran is a heterocyclic compound that belongs to the class of naphthofurans These compounds are characterized by a fused ring system consisting of a naphthalene ring and a benzofuran ring The presence of a methyl group at the 1-position of the naphthalene ring distinguishes this compound from other naphthofurans
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Methylnaphtho2,1-bbenzofuran can be synthesized through several methods. One common approach involves the photochemical reaction of 2,3-disubstituted benzofurans. The process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule . Another method involves the direct synthesis from phenols and α-haloketones, promoted by titanium tetrachloride, which combines Friedel–Crafts-like alkylation and intramolecular cyclodehydration into one step .
Industrial Production Methods
Industrial production methods for 1-Methylnaphtho2,1-bbenzofuran are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methylnaphtho2,1-bbenzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the fused ring system and the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize 1-Methylnaphthobenzofuran.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed for reduction reactions.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions typically result in halogenated or sulfonated products.
Wissenschaftliche Forschungsanwendungen
1-Methylnaphtho2,1-bbenzofuran has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Its derivatives have shown anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 1-Methylnaphtho2,1-bbenzofuran involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), it binds to the active site of the enzyme, preventing its activity and thereby modulating insulin signaling pathways . This mechanism is crucial for its potential therapeutic applications in diabetes treatment.
Vergleich Mit ähnlichen Verbindungen
1-Methylnaphtho2,1-bbenzofuran can be compared with other similar compounds, such as:
Naphtho[1,2-b]benzofuran: Lacks the methyl group at the 1-position.
Dibenzo[b,d]furan: Contains a different fused ring system.
Benzofuran: Lacks the naphthalene ring.
The presence of the methyl group and the specific fused ring system in 1-Methylnaphtho2,1-b
Eigenschaften
CAS-Nummer |
93755-97-6 |
|---|---|
Molekularformel |
C17H12O |
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
1-methylnaphtho[2,1-b][1]benzofuran |
InChI |
InChI=1S/C17H12O/c1-11-5-4-6-12-9-10-15-17(16(11)12)13-7-2-3-8-14(13)18-15/h2-10H,1H3 |
InChI-Schlüssel |
IPQDCGXPTHPYJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C=CC3=C2C4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(3,4-Dimethoxybenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14357829.png)
![N''-(10-{[(4-Methoxyphenyl)methyl]amino}decyl)guanidine](/img/structure/B14357831.png)






![4-Methyl-N-(4-methylphenyl)-N-{4-[2-(naphthalen-1-YL)ethenyl]phenyl}aniline](/img/structure/B14357901.png)



![4-[(Dimethylsulfamoyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B14357921.png)

